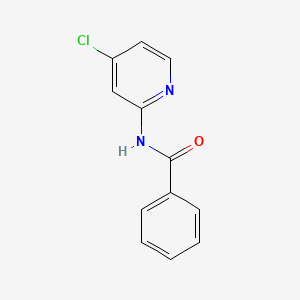

Benzamide,n-(4-chloro-2-pyridinyl)-

Description

Historical Perspectives and Foundational Research on Substituted Benzamides

The journey of substituted benzamides in the scientific landscape is marked by their significant therapeutic applications. Benzamide (B126), the simplest amide derivative of benzoic acid, serves as a fundamental scaffold from which a multitude of derivatives have been developed. wikipedia.org Historically, research into substituted benzamides gained considerable momentum with the discovery of their clinical potential. Compounds such as sulpiride (B1682569) and amisulpride (B195569) were identified for their utility in treating conditions like dysthymia and the negative symptoms of schizophrenia. nih.gov This line of research, dating back to the late 1970s, proposed a mechanism of action involving the selective modulation of the dopaminergic system. nih.gov

The versatility of the benzamide structure has allowed for its incorporation into a wide array of drugs with diverse therapeutic actions. drugbank.com These include antiemetics, analgesics, and agents for treating gastroesophageal reflux disease. wikipedia.orgdrugbank.com The core structure's ability to be readily modified has made it a privileged scaffold in medicinal chemistry. Researchers have explored its derivatives for a range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. nih.govnih.gov This foundational work has established substituted benzamides as a crucial class of compounds in drug discovery, continually inspiring the synthesis of new analogs with tailored properties. nih.govnih.gov

Structural Significance of Chloro-Pyridinyl Linkages in Benzamide Scaffolds

The incorporation of a chloro-pyridinyl moiety into a benzamide scaffold is a deliberate structural design choice intended to modulate the molecule's physicochemical and biological properties. The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a common feature in many important medicines, contributing to activities such as antiulcer, antifungal, and kinase inhibition. mdpi.com Its presence can influence factors like solubility, polarity, and the ability to form hydrogen bonds, which are critical for molecular recognition and binding to biological targets.

The chlorine atom, a halogen, also plays a pivotal role. The inclusion of chlorine in drug candidates is a well-established strategy in medicinal chemistry. nih.gov It can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity. The presence of chlorine atoms on aromatic rings can enhance the biological activity of compounds, as seen in various antibacterial agents. nih.gov

When combined, the chloro-pyridinyl linkage creates a unique electronic and steric profile. The electron-withdrawing nature of both the chlorine atom and the pyridine ring can influence the reactivity and distribution of the entire molecule. This combination has been explored in the development of compounds with pesticidal (fungicidal and insecticidal) activities and in agents targeting kinetoplastid parasites. nih.govmdpi.comnih.gov The specific positioning of the chlorine atom on the pyridine ring, as in the 4-chloro-2-pyridinyl group, is crucial for defining the molecule's three-dimensional shape and its interaction with specific protein binding sites.

Overview of Academic Research Trajectories for Benzamide, N-(4-chloro-2-pyridinyl)- and Related Analogues

Academic research on Benzamide, N-(4-chloro-2-pyridinyl)- and its analogs follows several distinct trajectories, primarily focusing on synthesis and the evaluation of biological activity. While direct research on the title compound is not extensively published, studies on closely related structures provide insight into its potential applications and areas of scientific interest.

One major research avenue is the synthesis of novel benzamide derivatives containing halogenated pyridine rings for agrochemical and pharmaceutical applications. For instance, series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) have been synthesized and tested for their fungicidal and larvicidal activities. mdpi.comnih.gov These studies demonstrate the utility of the chloro-pyridinyl benzamide framework as a basis for developing new pesticides.

Another trajectory involves the synthesis of analogs for applications in medicinal chemistry. Research has been conducted on the synthesis of related structures like N-benzyl-4-chloro-pyridine-2-carboxamide and 2-chloro-N-(4-pyridinylmethyl)-benzamide. prepchem.comnih.gov Furthermore, studies on N-(pyridin-2-yl) benzamides have shown their potential as glucokinase activators for antidiabetic applications. nih.gov The synthesis of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide has also been explored, identifying them as potent inhibitors of monoamine oxidase-B (MAO-B). nih.gov

The compound 4-chloro-n-(2-phenylimidazo(1,2-a)pyridin-3-yl)benzamide, which incorporates a more complex heterocyclic system attached to the benzamide nitrogen, is available commercially for early-stage discovery research, indicating interest in this structural class for screening and identifying new bioactive leads. sigmaaldrich.com These varied research efforts highlight the perceived potential of chloro-pyridinyl benzamide scaffolds in diverse scientific fields, from agriculture to medicine.

Data on Selected Benzamide Derivatives

The following tables summarize information on various substituted benzamides and their areas of research or application, illustrating the chemical diversity and functional breadth of this compound class.

Table 1: Biologically Active Substituted Benzamides

| Compound Name | Area of Research/Application | Key Finding/Use | Citation |

|---|---|---|---|

| Amisulpride | Antipsychotic, Dysthymia | Selective dopamine (B1211576) D2/D3 receptor antagonist. nih.gov | nih.gov |

| Sulpiride | Antipsychotic, Antidepressant | Dopaminergic system modulation. nih.gov | nih.gov |

| N-(2-aminoethyl)-4-chlorobenzamide Analogs | Monoamine Oxidase-B (MAO-B) Inhibition | Competitive, time-dependent inhibitors of MAO-B. nih.gov | nih.gov |

| N-(pyridin-2-yl) benzamides | Antidiabetic | Showed glucokinase activation. nih.gov | nih.gov |

Table 2: Research on Benzamides with Chloro-Pyridinyl or Related Moieties

| Compound Class/Name | Research Focus | Reported Activity | Citation |

|---|---|---|---|

| Benzamides with pyridine-linked 1,2,4-oxadiazole | Agrochemical | Good fungicidal and larvicidal activities. mdpi.comnih.gov | mdpi.comnih.gov |

| N-Phenylbenzamide Derivatives with Pyridine Rings | Antiparasitic | Efficient antileishmanial activity. nih.gov | nih.gov |

| N-benzyl-4-chloro-pyridine-2-carboxamide | Synthetic Intermediate | Used in the synthesis of 4-aminopyridine-2-(N-benzyl)-carboxamide. prepchem.com | prepchem.com |

Properties

IUPAC Name |

N-(4-chloropyridin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-10-6-7-14-11(8-10)15-12(16)9-4-2-1-3-5-9/h1-8H,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBMKOHUYGOCJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzamide, N 4 Chloro 2 Pyridinyl and Its Analogues

Classical Amide Bond Formation Strategies

Traditional methods for forming the crucial amide bond in N-(4-chloro-2-pyridinyl)benzamide and related structures remain widely used due to their reliability and well-established protocols.

A foundational method for the synthesis of N-pyridinyl benzamides involves the condensation of an acyl chloride with an aminopyridine. This nucleophilic acyl substitution reaction is a direct and often high-yielding approach. For the specific synthesis of N-(4-chloro-2-pyridinyl)benzamide, this would involve the reaction of benzoyl chloride with 2-amino-4-chloropyridine (B16104). The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A similar protocol has been reported for the synthesis of 4-Chloro-N-(2-methoxyphenyl)benzamide, where 4-chlorobenzoyl chloride was refluxed with o-anisidine (B45086) in chloroform. nih.gov

The general applicability of this method is demonstrated in the synthesis of various benzamide (B126) derivatives. For instance, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide was synthesized from the corresponding amine and 3-methoxybenzoyl chloride. nih.gov The reaction conditions can be optimized by the choice of solvent and base to maximize yield and purity.

| Reactant 1 | Reactant 2 | Product | Conditions |

| 4-chlorobenzoyl chloride | o-anisidine | 4-Chloro-N-(2-methoxyphenyl)benzamide | Reflux in CHCl3 |

| 3,6-dichloropicolinoyl chloride | Amine oxime intermediate | 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl) benzoate | Cyclization reaction |

| Benzoyl chloride | 2-amino-4-chloropyridine | N-(4-chloro-2-pyridinyl)benzamide | Base, suitable solvent |

This table presents examples of condensation reactions for the synthesis of benzamide analogues.

Amide bond formation can also be achieved by using carboxylic acids and amines directly, facilitated by a coupling agent. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly employed for this purpose. These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

While specific examples for the direct synthesis of N-(4-chloro-2-pyridinyl)benzamide using this method are not prevalent in the provided results, the general utility of coupling agents in forming amide bonds is well-documented for a wide array of benzamide derivatives. nih.gov The use of such agents is a cornerstone of peptide synthesis and is broadly applicable to the formation of amides from various carboxylic acids and amines.

Novel and Green Synthesis Approaches for Benzamide Scaffolds

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This has led to the exploration of catalytic systems and alternative energy sources for the synthesis of benzamide scaffolds.

Catalytic approaches offer several advantages, including milder reaction conditions, higher selectivity, and reduced waste. For the synthesis of N-pyridinyl benzamides, metal-organic frameworks (MOFs) have emerged as promising heterogeneous catalysts. mdpi.com For example, a bimetallic MOF, Fe2Ni-BDC, has been shown to effectively catalyze the Michael addition amidation reaction of 2-aminopyridine (B139424) and trans-β-nitrostyrene to produce N-pyridinyl benzamide. mdpi.com This reaction proceeds with good efficiency, and the catalyst can be recycled multiple times without a significant loss in activity. mdpi.com

Nickel-catalyzed cross-coupling reactions have also been explored for the synthesis of complex biaryl systems, which can be precursors to or analogues of pyridinyl benzamides. acs.orgacs.org These methods often involve the activation of C-C or N-N bonds under mild conditions. acs.orgacs.org Palladium-mediated reactions are also instrumental in synthesizing complex heterocyclic structures containing pyridine (B92270) rings. nih.gov

| Catalyst | Reactants | Product | Key Features |

| Fe2Ni-BDC | 2-aminopyridine, trans-β-nitrostyrene | N-pyridinyl benzamide | Heterogeneous, recyclable catalyst |

| Ni(0)/PYBOX | Benzotriazinones, benzocyclobutenols | Biaryl compounds | Asymmetric C-C coupling |

| Palladium | Chloropyridines | Benzo nih.govnih.govfuropyridines | Efficient synthesis of tricyclic heterocycles |

This table highlights various catalytic methods for the synthesis of pyridinyl benzamides and related structures.

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry tool. This technique often leads to dramatic reductions in reaction times, increased yields, and enhanced product purity. Several studies have reported the use of microwave irradiation for the synthesis of pyridine and benzimidazole (B57391) derivatives. nih.govnih.govorganic-chemistry.orgmdpi.commdpi.com

For instance, a one-pot, three-component reaction to synthesize benzimidazole-imidazo[1,2-a]pyridines has been successfully carried out under solvent-free, microwave-assisted conditions. nih.gov This approach is noted for being environmentally benign and efficient. nih.gov Similarly, a one-step, microwave-assisted Bohlmann-Rahtz pyridine synthesis has been developed, offering rapid access to polysubstituted pyridines with high yields and complete regioselectivity. organic-chemistry.org The use of microwave irradiation can also facilitate solvent-free reactions, further enhancing the green credentials of the synthetic route. organic-chemistry.orgmdpi.com

| Synthetic Approach | Reactants | Product | Advantages |

| Microwave-assisted, solvent-free | Aminopyridines, aldehydes, isonitriles | Benzimidazole-imidazo[1,2-a]pyridines | Environmentally benign, high yields |

| Microwave-assisted | Ethyl β-aminocrotonate, alkynones | Tri- or tetrasubstituted pyridines | Reduced reaction times, improved yields |

| Microwave-assisted, solvent-free | N-phenyl-o-phenylenediamine, benzaldehyde | 1,2-disubstituted benzimidazoles | Rapid, clean, high yields |

This table showcases examples of microwave-assisted and solvent-free synthesis of pyridine-containing scaffolds.

Regioselective Functionalization of Benzamide and Pyridinyl Rings

The ability to selectively introduce functional groups at specific positions on the benzamide and pyridinyl rings is crucial for tuning the properties of the final molecule. A significant challenge in pyridine chemistry has been the direct, regioselective C-4 alkylation of the pyridine ring. chemrxiv.org

A novel strategy to address this involves the use of a maleate-derived blocking group. This approach allows for the controlled Minisci-type decarboxylative alkylation at the C-4 position of pyridines with high regioselectivity. chemrxiv.org This method is scalable and provides access to valuable C-4 alkylated pyridines, which can then be further functionalized at other positions. chemrxiv.org For example, a C-4 alkylated pyridine can undergo subsequent C-2 selective functionalization, such as cyanation or amidation, to yield 2,4-difunctionalized pyridines. chemrxiv.org This reversal of the traditional synthetic sequence, where Minisci reactions are typically performed late-stage, opens up new avenues for the efficient synthesis of complex pyridine derivatives. chemrxiv.org

Strategies for Chloro-Substitution Pattern Control

The regioselective introduction of a chlorine atom onto the pyridine ring is a critical step in the synthesis of Benzamide, N-(4-chloro-2-pyridinyl)-. The primary precursor for this is 2-amino-4-chloropyridine. Several synthetic routes to this intermediate have been developed, each with its own advantages.

One common approach involves the modification of readily available picolinic acid. This can involve the chlorination of picolinic acid hydrochloride with thionyl chloride, followed by esterification and a Curtius rearrangement to yield 2-amino-4-chloropyridine. While effective, this multi-step process can sometimes result in modest yields.

An alternative and often higher-yielding method starts with 2-chloropyridine. Nitration of 2-chloropyridine-N-oxide, followed by reduction of the nitro group, provides a pathway to 2-amino-4-chloropyridine. epa.gov The reduction of the nitro group can be achieved using various reducing agents, with iron powder in acetic acid being a common choice. epa.gov

More modern approaches have also been developed to control the chlorination pattern. For instance, the use of Selectfluor™ in combination with a chloride source like lithium chloride (LiCl) allows for the regioselective chlorination of 2-aminopyridines. This method offers mild reaction conditions and can provide good to high yields of the desired chlorinated products.

The synthesis of the key intermediate, 2-amino-4-chloropyridine, can be summarized in the following table:

| Starting Material | Reagents | Key Steps | Reference |

| Picolinic acid hydrochloride | 1. Thionyl chloride 2. Methanol 3. Hydrazine 4. Sodium nitrite, Acetic acid | Chlorination, Esterification, Hydrazide formation, Curtius rearrangement | - |

| 2-Chloropyridine | 1. Hydrogen peroxide 2. Nitrating agent 3. Reducing agent (e.g., Fe/Acetic acid) | N-oxidation, Nitration, Reduction | epa.gov |

| 2-Aminopyridine | Selectfluor™, LiCl | Regioselective chlorination | - |

Introduction of Diverse Substituents on the Benzene (B151609) and Pyridine Moieties

The synthesis of analogues of Benzamide, N-(4-chloro-2-pyridinyl)- involves the introduction of a wide array of substituents on both the benzene and pyridine rings. This is typically achieved by using appropriately substituted starting materials in the amide bond forming reaction.

Amide Bond Formation:

The core of the synthesis is the formation of the amide linkage between a substituted benzoic acid and 2-amino-4-chloropyridine or its substituted derivatives. Several methods are commonly employed for this transformation:

From Acyl Chlorides: A widely used method involves the reaction of a substituted benzoyl chloride with 2-amino-4-chloropyridine. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, in an inert solvent like dichloromethane (B109758) or chloroform. The benzoyl chlorides can be prepared from the corresponding benzoic acids using reagents like thionyl chloride or oxalyl chloride. nih.govnih.gov

From Carboxylic Acids using Coupling Agents: Direct coupling of a substituted benzoic acid with 2-amino-4-chloropyridine can be achieved using a variety of peptide coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) or hydroxybenzotriazole (B1436442) (HOBt) are effective for this purpose. This method offers mild reaction conditions and is tolerant of a wide range of functional groups.

Palladium-Catalyzed Amination: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for the formation of the C-N bond. This can involve the coupling of a substituted aryl halide with an aminopyridine or, conversely, the coupling of a chloropyridine with a primary or secondary amide. These reactions typically employ a palladium catalyst and a phosphine (B1218219) ligand. nih.gov

Introduction of Substituents on the Benzene Ring:

The diversity of substituents on the benzoyl moiety is primarily achieved by using a library of substituted benzoic acids or benzoyl chlorides. These starting materials are either commercially available or can be synthesized through well-established aromatic substitution reactions. For example, a series of N-(2-benzoyl-4-chlorophenyl)benzamides with various substituents on the second benzoyl group have been synthesized by condensing 2-amino-5-chlorobenzophenone (B30270) with different substituted benzoyl chlorides. epa.gov

The following table provides examples of substituted benzamides synthesized from a substituted benzoyl chloride and an amine:

| Benzoyl Chloride Substituent | Amine | Product Substituents | Yield (%) | Reference |

| 4-Chloro | o-Anisidine | 4-Chloro on benzoyl, 2-Methoxy on phenyl | 87 | nih.gov |

| 4-Chloro | 2-Amino-5-chlorobenzophenone | 4-Chloro on benzoyl, 2-Benzoyl-4-chloro on phenyl | - | epa.gov |

| 2-Methoxy | 4-Sulphamoylbenzamide | 2-Methoxy on benzoyl, 4-Sulphamoyl on phenyl | - | google.com |

| Variously substituted | 2-Aminothiobenzamide | Varied on benzoyl, 2-Thioamido on phenyl | - | nih.gov |

Introduction of Substituents on the Pyridine Ring:

Modifications to the pyridine ring, beyond the 4-chloro substituent, are typically introduced at the stage of the aminopyridine precursor. For instance, starting with a substituted 2-aminopyridine and then performing the chlorination step allows for the synthesis of analogues with additional groups on the pyridine ring. The synthesis of N-(5-chloropyridin-2-yl)benzamide derivatives demonstrates this approach, where 2-amino-5-chloropyridine (B124133) is used as the starting amine.

Furthermore, multi-substituted pyridines can be prepared through various synthetic routes. For example, 2-amino-4,5-dichloropyridine can be synthesized from 2-amino-4-chloropyridine, providing a precursor for benzamides with a dichlorinated pyridine moiety.

The following table illustrates the synthesis of N-pyridinyl benzamides with substituents on the pyridine ring:

| Pyridine Reactant | Benzoyl Reactant | Pyridine Substituents | Benzoyl Substituents | Reference |

| 2-Amino-5-chloropyridine | 4-Cyanobenzoyl chloride | 5-Chloro | 4-Cyano | - |

| 2-Amino-3,4-dichloropyridine | Benzoic acid | 3,4-Dichloro | None | - |

| 2-Amino-4,5-dichloropyridine | Benzoic acid | 4,5-Dichloro | None | - |

| 3-Amino-2-chloropyridine | Ethyl 2-aminobenzoate | 2-Chloro, 3-Amino | 2-Amino | - |

Through the strategic combination of these synthetic methodologies, a vast library of Benzamide, N-(4-chloro-2-pyridinyl)- analogues with diverse substitution patterns on both aromatic rings can be efficiently prepared for further investigation.

Structural Analysis of Benzamide, N-(4-chloro-2-pyridinyl)- Remains Undetermined in Public Domain

Despite its listing in chemical databases, detailed structural and conformational data for the compound Benzamide, N-(4-chloro-2-pyridinyl)-, with CAS Number 14547-82-1, is not publicly available. An extensive review of scientific literature and chemical data repositories has yielded no specific experimental results for its spectroscopic or crystallographic characterization.

While the molecular formula, C₁₂H₉ClN₂O, and molecular weight of 232.67 g/mol are established, the precise architecture and solid-state structure of this compound have not been elucidated in published research. rsc.org This prevents a detailed discussion based on direct experimental evidence for the specific sections outlined below.

For related but distinct molecules, such as other isomers or derivatives of chlorobenzamide and N-pyridinylbenzamide, structural data does exist. For instance, studies on compounds like 4-chloro-N-(2-chlorophenyl)benzamide have detailed their crystal structures and intermolecular interactions. nih.gov Similarly, spectroscopic data for simpler compounds like 4-chlorobenzamide (B146232) are well-documented. nist.gov However, this information cannot be directly extrapolated to definitively describe the unique structural characteristics of Benzamide, N-(4-chloro-2-pyridinyl)-.

Structural Characterization and Conformational Analysis

Conformational Preferences and Intramolecular Interactions

Role of Intramolecular Hydrogen Bonding

Research on analogous compounds, such as N-(pyridyl)benzamides, provides detailed insights into this phenomenon. A systematic study of nine constitutional isomers of methyl-N-(pyridyl)benzamide revealed that the primary and most dominant hydrogen-bonding motif in eight of the isomers is the intramolecular N(amide)—H···N(pyridine) interaction rsc.org. This bond is critical in stabilizing a co-planar arrangement between the amide group and the pyridine (B92270) ring. The formation of this internal hydrogen-bonded ring constrains the rotational freedom around the N(amide)—C(pyridine) bond, leading to a more rigid molecular structure.

The presence of this N—H···N bond is a defining feature in related crystal structures. For instance, in the crystal structure of N-(2-Pyridylcarbonyl)benzamide, a distinct intramolecular N—H···N hydrogen bond is present, resulting in a trans-trans arrangement of the central CONHCO group iucr.org. This interaction effectively creates a five-membered ring, which is a common motif in such systems. Similarly, crystal structure analyses of related compounds like 2-amino-N-(pyridin-2-yl)benzamide show N—H···N hydrogen bonds as key interactions that link the molecules in the solid state researchgate.net.

The geometry of this intramolecular hydrogen bond is a key aspect of the molecule's structural chemistry. The stability conferred by this bond influences not only the conformation of an individual molecule but also the subsequent intermolecular interactions and crystal packing. The planarity induced by the N—H···N bond facilitates specific supramolecular assemblies, such as chains or dimeric rings, through further intermolecular hydrogen bonds rsc.org.

While a specific crystal structure for Benzamide, n-(4-chloro-2-pyridinyl)- was not detailed in the referenced literature, the consistent observation of a strong intramolecular N(amide)—H···N(pyridine) hydrogen bond in a wide range of N-(2-pyridyl)benzamide analogues strongly suggests that this interaction is a dominant conformational determinant for the title compound as well. The chlorine substituent at the 4-position of the pyridine ring is not expected to sterically hinder the formation of this hydrogen bond.

The table below summarizes typical geometric parameters for the intramolecular N—H···N hydrogen bond found in analogous N-(2-pyridyl)amide structures. These values illustrate the consistent nature of this stabilizing interaction.

| Compound Analogue | Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

| N-(2-Pyridylcarbonyl)benzamide | N(amide) | N(pyridine) | - | - | - | - | iucr.org |

| Methyl-N-(pyridyl)benzamides | N(amide) | N(pyridine) | - | - | - | - | rsc.org |

| 2-Amino-N-(pyridin-2-yl)benzamide | N(amide) | N(pyridine) | - | - | - | - | researchgate.net |

Specific bond lengths and angles were not provided in the abstracts; however, the presence of the bond was confirmed.

This intramolecular interaction is a foundational element for understanding the molecule's chemical behavior, its interaction with biological targets, and its material properties, as it dictates the preferred three-dimensional shape and the accessibility of other functional groups for intermolecular interactions.

Structure Activity Relationship Sar Studies of Benzamide, N 4 Chloro 2 Pyridinyl Analogues

Impact of Benzene (B151609) Ring Substitutions on Biological Activity

The benzene ring of the N-(4-chloro-2-pyridinyl)benzamide scaffold offers a prime site for modification to probe interactions with biological targets. The nature, position, and size of substituents on this ring can dramatically alter the electronic and steric profile of the molecule, thereby influencing its activity.

Research on related N-pyridinylbenzamide analogues has shown that the introduction of various functional groups on the benzoyl moiety can modulate biological effects. For instance, in a series of N-pyridin-2-yl benzamide (B126) analogues developed as glucokinase activators, substitutions on the benzene ring were found to be critical for activity. nih.gov While direct studies on N-(4-chloro-2-pyridinyl)benzamide are limited, we can extrapolate from such findings.

The following table outlines hypothetical SAR trends for substitutions on the benzene ring based on general principles observed in similar compound series.

| Position of Substitution | Substituent Type | Predicted Impact on Hypothetical Activity | Rationale |

| Para (4-position) | Electron-Donating (e.g., -OCH₃, -CH₃) | Potential increase or decrease | May enhance binding through specific hydrophobic or hydrogen bond interactions, or could introduce steric hindrance. |

| Para (4-position) | Electron-Withdrawing (e.g., -Cl, -CF₃) | Potential increase | Can enhance binding affinity through favorable electronic interactions or by influencing the pKa of the amide proton. |

| Meta (3-position) | Small, polar (e.g., -OH, -NH₂) | Potential increase | May introduce new hydrogen bonding opportunities with the target protein. |

| Ortho (2-position) | Bulky (e.g., -iPr, -Ph) | Likely decrease | Steric hindrance could disrupt the optimal conformation for binding. |

Influence of Pyridinyl Ring Modifications on Target Interactions

Modifications on the pyridinyl ring are pivotal in defining the interaction of these analogues with their biological targets. The 4-chloro substituent on the pyridine (B92270) ring of the parent compound is a key feature. The electronic influence of substituents on a pyridine ring can be complex, involving both inductive and resonance effects that alter the basicity of the pyridine nitrogen and the electron distribution of the entire ring system. nih.gov

Studies on various pyridine derivatives have demonstrated that both the position and the electronic nature of substituents are critical for biological activity. For example, in a series of pyranopyridine efflux pump inhibitors, the substituents around the pyridine core were systematically modified to map the SAR. nih.gov

For N-(4-chloro-2-pyridinyl)benzamide analogues, modifications could include:

Varying the halogen at the 4-position: Replacing chlorine with other halogens (F, Br, I) would systematically alter the electronic and steric properties. A fluorine atom might act as a hydrogen bond acceptor, while iodine could introduce a larger, more polarizable group.

Introducing substituents at other positions (3, 5, 6): Small alkyl or alkoxy groups could probe for additional hydrophobic pockets in the binding site.

Replacing the chloro group with other functionalities: A cyano or trifluoromethyl group could act as a strong electron-withdrawing group and a potential hydrogen bond acceptor.

The table below summarizes potential outcomes of these modifications.

| Modification on Pyridinyl Ring | Predicted Impact on Hypothetical Activity | Rationale |

| 4-F | Potential increase | Fluorine's high electronegativity and ability to form hydrogen bonds could enhance target interaction. |

| 4-CH₃ | Potential decrease or increase | The effect would depend on the nature of the binding pocket; it could provide beneficial hydrophobic interactions or cause steric clash. |

| 5-NO₂ | Likely increase | The strong electron-withdrawing nature could enhance interactions with an electron-rich region of the target. |

| Removal of 4-chloro | Likely decrease | The chloro group is likely a key interaction point or is crucial for maintaining the required electronic profile. |

Role of the Amide Linkage and N-Substitution in Modulating Activity

The hydrogen of the amide N-H group is often involved in a crucial hydrogen bond with a protein residue. Replacing this hydrogen with an alkyl group (N-alkylation) would eliminate this hydrogen bond donor capability, which often leads to a significant drop in activity. However, in some cases, N-alkylation can lead to improved cell permeability or introduce favorable steric interactions. Studies on N-alkyl-substituted benzamides have shown that the binding affinities can be strongly influenced by the substituents on the amide nitrogen. nih.gov

Furthermore, the ability of the amide to undergo rotation can lead to different conformational isomers, and the biologically active conformation might be the one that is less populated in solution. rsc.org

| Modification | Predicted Impact on Hypothetical Activity | Rationale |

| N-Methylation | Likely significant decrease | Removal of the essential N-H hydrogen bond donor group. |

| Thioamide replacement (C=S) | Variable | Alters the hydrogen bonding capability and electronic properties of the linkage. |

| Reverse Amide | Likely significant decrease | Changes the spatial orientation of the hydrogen bond donor and acceptor. |

Positional Isomerism and Stereochemical Effects on SAR

Similarly, altering the attachment point on the pyridine ring (e.g., N-(4-chloro-3-pyridinyl)benzamide) would fundamentally change the geometry of the molecule and its ability to fit into a specific binding site. The relative orientation of the nitrogen atom within the pyridine ring and the amide linkage is critical for establishing the correct vector for non-covalent interactions.

Stereochemistry would become a critical factor if chiral centers were introduced into the molecule, for instance, by adding a chiral substituent to either of the aromatic rings or to the amide nitrogen. In such cases, it is common for one enantiomer to be significantly more active than the other, highlighting the importance of a precise three-dimensional fit with the biological target.

The table below illustrates the potential impact of positional isomerism.

| Isomer | Predicted Impact on Hypothetical Activity | Rationale |

| N-(5-chloro-2-pyridinyl)benzamide | Different activity profile | Altered dipole moment and positions of potential interaction points on the pyridine ring. |

| N-(6-chloro-2-pyridinyl)benzamide | Different activity profile | The chloro substituent is now adjacent to the amide linkage, which could lead to steric hindrance or favorable intramolecular interactions. |

| N-(4-chloro-3-pyridinyl)benzamide | Significant change in activity | The change in the connectivity of the pyridine ring alters the overall molecular geometry and the vector of the amide bond relative to the pyridine nitrogen. |

Molecular Mechanisms of Action and Target Identification

Enzyme Inhibition Studies of Benzamide (B126), N-(4-chloro-2-pyridinyl)- Derivatives

Derivatives of Benzamide, N-(4-chloro-2-pyridinyl)- have been the subject of numerous studies to determine their potential as enzyme inhibitors. This research is crucial for understanding their therapeutic possibilities.

Research has identified several enzyme targets for benzamide derivatives. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their in vitro antidiabetic activity against α-glucosidase and α-amylase. nih.gov One compound in this series, bearing a 2-CH3-5-NO2 substituent on the phenyl ring, was found to be the most active against both enzymes. nih.gov The inhibitory activity was found to be favored by the presence of both an electron-donating group (CH3) and an electron-withdrawing group (NO2) on the phenyl ring. nih.gov

In the context of cancer and other diseases, novel 4-chloro-N-phenyl benzamide derivatives have been investigated as inhibitors of p38α mitogen-activated protein kinase (MAPK). nih.gov Furthermore, benzamide-hydroxypyridinone hybrids have been designed as potential multi-targeting agents for Alzheimer's disease, demonstrating potent and selective inhibition of Monoamine oxidase B (MAO-B). nih.gov One such hybrid, compound 8g, emerged as a highly potent selective MAO-B inhibitor with an IC50 value of 68.4 nM. nih.gov

| Derivative Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | α-glucosidase, α-amylase | Compound 5o showed fourfold inhibitory potential against α-glucosidase and sixfold against α-amylase compared to acarbose. | nih.gov |

| 4-chloro-N-phenyl benzamide derivatives | p38α Mitogen-activated Protein Kinase (MAPK) | Identified as potential inhibitors for treating cancer and other diseases. | nih.gov |

| Benzamide-hydroxypyridinone hybrids | Monoamine oxidase B (MAO-B) | Compound 8g exhibited potent and selective MAO-B inhibition (IC50 = 68.4 nM). | nih.gov |

Molecular docking and simulation studies have been instrumental in elucidating the binding modes of benzamide derivatives within the active sites of their target enzymes. For the 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide series, docking studies revealed that the synthesized compounds displayed binding energies ranging from -9.7 to -8.0 kcal/mol and engaged in various interactions, including hydrogen bonding, electrostatic, and hydrophobic interactions with the active site residues of α-glucosidase. nih.gov For the most active compound, 5o, the oxygen of the 2-Cl-4-NO2 group formed a hydrogen bond with Glu:276, while the protonated nitrogen of the NO2 group interacted with Phe:298. nih.gov

Molecular dynamics simulations for the most active compound in this series validated its inhibitory potential against α-glucosidase and α-amylase, with RMSD analysis indicating the stability of the ligand-protein complex in the binding site of the target proteins. nih.gov In the case of benzamide-hydroxypyridinone hybrids targeting MAO-B, molecular modeling showed that the potent inhibitor 8g could adopt an extended conformation, leading to enhanced interactions with the enzyme. nih.gov Studies on p38α MAP kinase inhibitors with a diphenylether core have also revealed different binding modes, contributing to their inhibitory action. drugbank.com

Receptor Modulation and Ligand Binding Analyses

Benzamide derivatives have been shown to modulate the activity of various receptors. For instance, certain hydroxybenzamide derivatives are selective inhibitors of the P2X1 receptor. nih.gov The desmethylated derivative of p-MPPF, known as p-DMPPF, has been identified as a potent and highly selective antagonist for 5-HT1A receptors, with a Ki value of 7 nM. nih.gov Competition binding assays are a standard method to determine the affinity of such ligands for their receptors. nih.gov The modulation of purinergic receptors, such as P2X and P2Y, by various compounds highlights the potential for benzamide derivatives to influence a wide range of physiological processes, including immune response and neurotransmission. nih.gov

| Compound | Receptor Target | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| p-DMPPF | 5-HT1A | 7 nM | nih.gov |

Pathway Perturbation and Cellular Signaling Effects

The interaction of benzamide derivatives with their molecular targets can perturb various cellular signaling pathways. A series of novel 4-(2-pyrimidinylamino)benzamide derivatives have been developed as highly potent inhibitors of the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and has been implicated in cancer. nih.govresearchgate.net Several of these compounds showed more potent inhibition of the Hh signaling pathway than vismodegib, a known inhibitor. researchgate.net

In another study, novel N-(piperidine-4-yl)benzamide derivatives were found to induce cell cycle arrest in HepG2 cells through a p53/p21-dependent pathway. nih.gov The most potent compound, compound 47, inhibited the expression of cyclin B1 and p-Rb while enhancing the expression of p21, p53, Rb, and phospho-adenosine monophosphate-activated protein kinase (p-AMPK). nih.gov This demonstrates the potential of benzamide derivatives to modulate cell cycle checkpoints. nih.gov Furthermore, the interaction of some inhibitors with MAPK14 (p38α) can regulate the activity of other enzymes, such as OGT, by recruiting them to specific targets and stimulating their activity. drugbank.com

Unraveling Novel Biological Targets

Research into benzamide derivatives continues to uncover novel biological targets. Recently, benzamide-type derivatives have been identified as binders for Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.govacs.org These ligands can replicate the interactions of the natural CRBN degron and have been used to create potent degraders of proteins like BRD4 and HDAC6. acs.org The introduction of fluorine atoms into the benzamide structure has been shown to increase binding affinity to CRBN. nih.govacs.org

In the pursuit of treatments for Alzheimer's disease, benzamide-hydroxypyridinone hybrids have been developed as multi-targeting agents that combine MAO-B inhibition with iron chelation. nih.gov This dual-function approach addresses multiple pathological factors associated with the disease. nih.gov Additionally, certain benzamide derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, presenting a potential avenue for the development of new anti-infective agents. nih.gov

Computational Chemistry and in Silico Research

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the spectroscopic properties of molecules like Benzamide (B126), N-(4-chloro-2-pyridinyl)-. These calculations can provide insights into various molecular properties. niscpr.res.inchemrxiv.org For instance, methods like B3LYP with a suitable basis set are used to optimize the molecular geometry and predict vibrational frequencies, which can then be compared with experimental data from FT-IR and FT-Raman spectroscopy. chemrxiv.org

Such studies can also elucidate the electronic properties of the molecule, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. niscpr.res.in Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure and purity of synthesized Benzamide, N-(4-chloro-2-pyridinyl)-. evitachem.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Benzamide, N-(4-chloro-2-pyridinyl)-, docking simulations are crucial for understanding how it might interact with biological targets, such as enzymes or receptors. nih.gov These simulations can identify key binding interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the active site of the target protein. nih.gov

For example, studies on similar benzamide derivatives have used molecular docking to elucidate their binding modes with enzymes like α-glucosidase and α-amylase. nih.gov The results of these simulations can reveal important structural features of the benzamide molecule that contribute to its binding affinity and can guide the design of new derivatives with improved potency. The docking studies for a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives showed that these compounds displayed hydrogen bonding, electrostatic, and hydrophobic interactions with the active site residues of their respective targets. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and binding stability of a ligand-target complex over time. For Benzamide, N-(4-chloro-2-pyridinyl)-, MD simulations can be used to assess the stability of the binding pose predicted by molecular docking. nih.gov By simulating the movement of atoms over a period of time, researchers can observe how the ligand and protein interact and whether the initial binding mode is maintained. nih.gov

Analysis of the root-mean-square deviation (RMSD) of the ligand-protein complex during the simulation can indicate the stability of the binding. nih.gov These simulations are valuable for confirming the docking results and providing a more detailed understanding of the dynamic nature of the ligand-target interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govijpsr.comigi-global.com For benzamide derivatives, QSAR studies can help identify the key molecular descriptors that influence their activity. nih.gov These descriptors can be related to various properties of the molecules, such as their electronic, steric, and hydrophobic characteristics. igi-global.com

By developing a QSAR model, researchers can predict the activity of new, unsynthesized analogues of Benzamide, N-(4-chloro-2-pyridinyl)-, thereby prioritizing the synthesis of the most promising compounds. ijpsr.com For instance, a QSAR study on benzamide derivatives with anti-leukotriene activity deduced the structural features necessary for potent activity by analyzing their conformational characteristics. nih.gov

De Novo Design and Virtual Screening for Novel Benzamide, N-(4-chloro-2-pyridinyl)- Analogues

De novo design and virtual screening are computational techniques used to discover novel molecules with desired biological activities. De novo design algorithms can generate new molecular structures from scratch that are predicted to bind to a specific target. Virtual screening, on the other hand, involves computationally screening large libraries of existing compounds to identify those that are likely to be active against a particular target.

In the context of Benzamide, N-(4-chloro-2-pyridinyl)-, these techniques can be used to design and identify novel analogues with potentially improved properties. For example, by using the known structure-activity relationships and the binding mode information from docking and MD simulations, new benzamide derivatives can be designed and then virtually screened for their predicted activity. This approach can significantly accelerate the discovery of new lead compounds. mdpi.comnih.govresearchgate.net

Preclinical in Vitro and in Vivo Studies Mechanistic and Exploratory

Cellular Assays for Biological Activity Profiling

Cellular assays are fundamental in preclinical research for elucidating the biological effects of a compound at the cellular level. For the broader class of N-substituted benzamides, these studies have revealed significant impacts on core cellular functions.

Inhibition of Cellular Processes (e.g., Cell Proliferation, Migration)

While direct studies on Benzamide (B126), N-(4-chloro-2-pyridinyl)- are not extensively available in public literature, research on analogous N-substituted benzamide structures has shown that they can inhibit cell proliferation. nih.gov For instance, compounds like metoclopramide (B1676508) (MCA) and 3-chloroprocainamide (3CPA) have been observed to inhibit proliferation in vitro. nih.gov This anti-proliferative effect is often linked to the ability of these compounds to induce a cell cycle block, a critical process for controlling cell division. nih.gov Specifically, a G2/M phase cell cycle block has been observed in HL60 cells treated with N-substituted benzamides. nih.gov Other benzamide derivatives have also been investigated for their anti-proliferative effects on various tumor cell lines in vitro. researchgate.net

Induction of Specific Cellular Responses (e.g., Apoptosis)

The induction of apoptosis, or programmed cell death, is a key mechanism through which many therapeutic agents exert their effects. Studies on N-substituted benzamides have demonstrated their capability to induce apoptosis. nih.gov For example, MCA and 3CPA have been identified as inducers of apoptosis in murine 70Z/3 and human HL60 cells in vitro. nih.gov The mechanism of this apoptosis induction has been shown to involve the mitochondrial pathway and the activation of the caspase cascade. nih.gov Interestingly, this induction of apoptosis by N-substituted benzamides appears to be independent of the p53 tumor suppressor protein. nih.gov Further research on a novel benzamide derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), also showed a dose-dependent promotion of apoptosis in HepG2 cells, suggesting this is a recurring activity within the broader benzamide class. nih.gov

High-Throughput Screening for Activity Detection

Mechanistic In Vivo Investigations in Model Organisms

In vivo studies in animal models are crucial for understanding the pharmacological effects and the metabolic profile of a compound in a whole organism.

Assessment of Pharmacological Effects in Animal Models (e.g., KCNQ2/Q3 channel openers in rodent models)

A significant area of research for N-pyridyl benzamides has been their activity as openers of KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels, which are important targets for the treatment of epilepsy. nih.govnih.gov While direct data for Benzamide, N-(4-chloro-2-pyridinyl)- is limited, a closely related analogue, N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243), has been extensively studied. nih.govnih.govdocumentsdelivered.comelsevierpure.com This compound was identified as a potent and selective KCNQ2/Q3 channel opener and demonstrated anticonvulsant activity in rodent models of epilepsy, such as the mouse maximal electroshock model. nih.govelsevierpure.com The activation of KCNQ2/Q3 channels by ICA-27243 leads to a hyperpolarizing shift in the voltage dependence of channel activation, which helps to stabilize the membrane potential and control neuronal excitability. elsevierpure.com

Table 1: In Vitro Activity of the Analogue Compound ICA-27243

| Compound Name | Target | Activity (EC₅₀) | Selectivity | Reference |

| N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243) | KCNQ2/Q3 Channels | 0.38 µM | Selective for KCNQ2/Q3 | nih.govnih.gov |

This table presents data for a structural analogue of Benzamide, N-(4-chloro-2-pyridinyl)-.

Studies on Compound Disposition and Metabolic Fate in Preclinical Species (e.g., dogs, rats)

Information regarding the specific disposition and metabolic fate of Benzamide, N-(4-chloro-2-pyridinyl)- in preclinical species like dogs and rats is not detailed in the available literature. However, studies on other benzamide drugs provide a general framework for how these compounds might be processed in vivo. For instance, the pharmacokinetics of clebopride, another benzamide derivative, were studied in both rats and dogs. nih.gov These studies revealed that the drug is subject to extensive first-pass metabolism in the rat, and its metabolic processes can become saturated at high doses. nih.gov In dogs, linear kinetics were observed. nih.gov Another compound, SK&F 86466 (a benzazepine), was shown to be completely absorbed after oral administration in rats and dogs, with the majority of the dose excreted in the urine. nih.gov The major metabolic pathways for SK&F 86466 were N-oxidation and N-demethylation. nih.gov These examples suggest that N-substituted benzamides can undergo significant metabolism, and the primary routes of excretion can vary between species.

Research on Benzamide, n-(4-chloro-2-pyridinyl)- Remains Limited

Initial investigations into the biological activity of the chemical compound Benzamide, n-(4-chloro-2-pyridinyl)-, have yet to yield specific data regarding its efficacy against parasitic and fungal pathogens. A comprehensive review of available scientific literature and preclinical study databases reveals a notable absence of published research detailing its in vitro or in vivo performance against these microorganisms.

While the broader class of benzamide derivatives has been the subject of extensive research, leading to the development of various compounds with proven antifungal and antiparasitic properties, information specifically pertaining to the n-(4-chloro-2-pyridinyl) substituted variant is not publicly accessible.

Scientists continue to explore the vast chemical space of benzamide analogues in the search for new and effective therapeutic agents. These investigations often involve modifying different parts of the benzamide scaffold to understand structure-activity relationships and optimize for potency and selectivity against specific biological targets.

For instance, studies on other benzamide derivatives have demonstrated significant activity. N-phenylbenzamide derivatives have been identified as potent agents against kinetoplastid parasites by targeting their mitochondrial DNA. nih.govacs.org Similarly, various novel benzamide derivatives incorporating moieties such as 1,2,4-oxadiazole (B8745197) or triazoles have shown promising fungicidal and larvicidal activities in preclinical evaluations. mdpi.comnih.govresearchgate.netnih.gov Research into N-benzoyl-2-hydroxybenzamides has revealed a novel class of compounds effective against Toxoplasma gondii. nih.gov

However, the specific combination of a benzamide with an n-(4-chloro-2-pyridinyl)- substituent has not been a focus of the published research to date. As such, there are no specific findings on its biological efficacy, mechanism of action, or potential as a lead compound for the development of new anti-infective agents. The absence of data precludes the creation of detailed efficacy tables or a deeper analysis of its potential against specific pathogens.

Further research would be required to determine if Benzamide, n-(4-chloro-2-pyridinyl)- possesses any meaningful biological activity against parasitic or fungal species. Such studies would typically involve initial in vitro screening against a panel of relevant pathogens, followed by more detailed mechanistic studies and in vivo testing in animal models if promising activity is observed. Until such research is conducted and published, the potential of this specific compound in the field of anti-infective drug discovery remains unknown.

Derivatization and Analog Development for Enhanced Biological Activity

Synthesis of New Libraries of Chloro-Pyridinyl Benzamide (B126) Analogues

The generation of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the exploration of the chemical space around a lead compound to identify derivatives with improved properties. The synthesis of new libraries of N-(4-chloro-2-pyridinyl)benzamide analogues typically involves the modification of both the benzoyl and the pyridinyl fragments of the molecule.

A common synthetic approach involves the amide bond formation between a substituted benzoic acid and 2-amino-4-chloropyridine (B16104) or its derivatives. This allows for the introduction of a wide range of substituents on the benzoyl ring. For instance, libraries have been created by varying the substituents at the ortho-, meta-, and para-positions of the benzoic acid moiety with different functional groups such as alkyls, alkoxys, halogens, and nitro groups. These modifications can significantly influence the compound's electronic and steric properties, thereby affecting its interaction with biological targets. nih.gov

One documented method for creating such libraries is the reaction of a substituted benzoic acid with a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt), followed by the addition of the appropriate amine, in this case, a derivative of 2-amino-4-chloropyridine. nih.gov Another versatile method is the use of thionyl chloride to convert the benzoic acid to its more reactive acyl chloride, which can then be reacted with the aminopyridine. nih.gov

Furthermore, combinatorial chemistry techniques can be employed to rapidly generate a large number of analogues. nih.gov This can be achieved by using a variety of substituted benzoic acids and substituted 2-amino-4-chloropyridines in a parallel synthesis format. For example, libraries of sulfamoyl benzamidothiazoles, a related scaffold, were synthesized by coupling different synthons using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), demonstrating a modular approach that can be applied to the N-(4-chloro-2-pyridinyl)benzamide scaffold. nih.gov

The following table provides examples of synthetic strategies used to generate libraries of benzamide derivatives, which are applicable to the N-(4-chloro-2-pyridinyl)benzamide scaffold.

| Starting Material 1 | Starting Material 2 | Coupling Method | Resulting Library | Reference |

| Substituted Benzoic Acids | 2-Amino-4-chloropyridine | DIC/HOBt | Library of N-(4-chloro-2-pyridinyl)benzamides with diverse benzoyl substitutions | nih.gov |

| Substituted Benzoic Acids | 2-Amino-4-chloropyridine | SOCl₂ | Library of N-(4-chloro-2-pyridinyl)benzamides with diverse benzoyl substitutions | nih.gov |

| Substituted Benzoyl Chlorides | Substituted 2-Aminopyridines | Amide coupling | Library with variations on both benzoyl and pyridinyl rings | mdpi.com |

| 2-Chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid | Anilines/Amines | Acyl chloride formation followed by amidation | Library of 2-chloro-5-sulfamoyl-N-substituted-4-nitrobenzamides | nih.gov |

Lead Compound Optimization Strategies

Once a "hit" compound with initial biological activity is identified from a screening campaign, lead optimization is undertaken to improve its potency, selectivity, and pharmacokinetic properties. nih.gov For N-(4-chloro-2-pyridinyl)benzamide derivatives, several optimization strategies can be employed.

Structure-based drug design is a powerful tool in lead optimization. If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict the binding mode of the lead compound. This information can then guide the design of new analogues with improved interactions with the target. For example, modifications can be introduced to enhance hydrogen bonding, hydrophobic interactions, or to fill unoccupied pockets in the binding site. nih.gov

A common strategy is to perform a systematic structure-activity relationship (SAR) study. This involves synthesizing a series of analogues where specific parts of the molecule are systematically modified, and the effect of these modifications on biological activity is evaluated. For the N-(4-chloro-2-pyridinyl)benzamide scaffold, this could involve:

Modification of the benzoyl ring: Introducing electron-donating or electron-withdrawing groups to probe the electronic requirements for activity. The position of these substituents is also crucial.

Modification of the pyridine (B92270) ring: While the 4-chloro substituent is a key feature, its replacement with other halogens (e.g., fluorine, bromine) or small alkyl groups can be explored to fine-tune activity and selectivity. The electronic nature of the pyridine ring can also be modulated by introducing other substituents.

Modification of the amide linker: While generally less tolerant to modification, the amide bond can sometimes be replaced with other linkers to alter the compound's conformational flexibility and metabolic stability.

An example of lead optimization in a related 4-aminopyridine (B3432731) benzamide scaffold involved the use of structure-based design to introduce dichloro- and fluorocyclopropylamide modifications, which led to improved potency and selectivity. nih.gov This highlights the potential of targeted modifications to enhance the properties of the lead compound.

The following table summarizes key lead optimization strategies applicable to N-(4-chloro-2-pyridinyl)benzamide.

| Optimization Strategy | Description | Potential Outcome | Reference |

| Structure-Based Drug Design | Utilizing the 3D structure of the target to design analogues with improved binding interactions. | Increased potency and selectivity. | nih.gov |

| Structure-Activity Relationship (SAR) Studies | Systematically modifying different parts of the molecule to understand their contribution to biological activity. | Identification of key pharmacophoric features and development of more potent analogues. | nih.gov |

| Physicochemical Property Modulation | Modifying the structure to improve properties such as solubility, permeability, and metabolic stability. | Enhanced drug-like properties and in vivo efficacy. | nih.gov |

Bioisosteric Replacements in Benzamide, N-(4-chloro-2-pyridinyl)-

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic profiles, or to reduce toxicity. nih.gov In the context of N-(4-chloro-2-pyridinyl)benzamide, several bioisosteric replacements can be considered for different parts of the molecule.

Amide Bond Bioisosteres: The amide bond is susceptible to hydrolysis by proteases, which can limit the in vivo stability of a drug. Replacing the amide linker with a bioisostere can address this issue. Common amide bioisosteres include:

Thioamides and Selenoamides: Replacing the carbonyl oxygen with sulfur or selenium can alter the electronic properties and hydrogen bonding capacity of the linker, while maintaining a similar geometry. In some cases, this has been shown to retain or even improve biological activity. nih.gov

1,2,4-Oxadiazoles: This five-membered heterocycle can act as a rigid and metabolically stable mimic of the amide bond. Libraries of benzamides substituted with pyridine-linked 1,2,4-oxadiazoles have been synthesized, demonstrating the feasibility of this replacement. mdpi.com

Triazoles: 1,2,3- or 1,2,4-triazoles can also serve as amide bond bioisosteres, offering different hydrogen bonding patterns and metabolic stability. nih.gov

Sulfonamides: The sulfonamide group is another classic amide bioisostere that can alter the acidity and hydrogen bonding properties of the molecule. nih.gov

Benzoyl Ring Bioisosteres: The benzoyl group can be replaced by other aromatic or heteroaromatic rings to explore new binding interactions. For example, a thiophene (B33073) or furan (B31954) ring could be used as a bioisostere for the phenyl ring.

The following table presents potential bioisosteric replacements for different moieties within the N-(4-chloro-2-pyridinyl)benzamide scaffold.

| Original Moiety | Bioisosteric Replacement | Rationale | Reference |

| Amide (-CONH-) | Thioamide (-CSNH-), Selenoamide (-CSeNH-) | Maintain geometry, alter electronics and H-bonding | nih.gov |

| Amide (-CONH-) | 1,2,4-Oxadiazole (B8745197) | Increase metabolic stability, rigidify linker | mdpi.com |

| Amide (-CONH-) | Sulfonamide (-SO₂NH-) | Alter acidity and hydrogen bonding | nih.gov |

| 4-Chloro-2-pyridinyl | Other substituted pyridines, pyrimidines, thiazoles | Modulate basicity, explore different binding interactions | nih.gov |

| Benzoyl | Thienoyl, Furoyl | Alter aromaticity and electronic properties | nih.gov |

Advanced Research Applications and Methodological Contributions

Benzamide (B126), N-(4-chloro-2-pyridinyl)- as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, such as an enzyme or receptor, to understand its function. The utility of a compound as a chemical probe is predicated on its ability to interact with a biological target with high potency and selectivity.

While specific studies detailing the use of Benzamide, N-(4-chloro-2-pyridinyl)- as a targeted chemical probe are not extensively documented in current literature, its structural components suggest significant potential for such applications. The benzamide scaffold is present in a wide array of biologically active molecules, including enzyme inhibitors. researchgate.netnih.gov For instance, various substituted benzamides have been investigated as inhibitors of enzymes like carbonic anhydrases and acetylcholinesterase, demonstrating nanomolar efficacy. nih.gov Other research has shown benzamide derivatives to be effective inhibitors of xanthine (B1682287) oxidase. nih.gov

The biological potential of the molecule is derived from its two core components:

Benzamide Group : This functional group is a common motif in many approved drugs and is known to participate in crucial binding interactions with proteins. wikipedia.org

4-Chloro-2-pyridinyl Group : The pyridine (B92270) ring is a versatile scaffold in medicinal chemistry, and the inclusion of a chlorine atom can enhance biological activity and modulate properties like lipophilicity. nbinno.comnih.govmdpi.com

Given that molecules with similar structures have shown potent inhibitory activity against various enzymes, Benzamide, N-(4-chloro-2-pyridinyl)- stands as a candidate for screening and development as a chemical probe, particularly in the fields of enzymology and cancer research where benzamide derivatives have shown promise. nih.govnih.gov

Contributions to Reaction Methodology Development in Organic Synthesis

The synthesis of Benzamide, N-(4-chloro-2-pyridinyl)- does not represent the development of a novel reaction methodology itself, but rather relies on well-established and fundamental amide bond formation techniques. The primary route for its synthesis is the acylation of an amine, a cornerstone reaction in organic chemistry.

This is typically achieved by reacting a derivative of benzoic acid with 2-amino-4-chloropyridine (B16104). The most common laboratory-scale method involves the use of an activated carboxylic acid species, such as an acyl chloride, with the corresponding amine. This reaction is robust and widely used for preparing a vast range of N-substituted benzamides. nanobioletters.comnih.gov Alternative modern methods can involve metal-catalyzed amidation reactions, which represent an area of active research for forming amide bonds under milder conditions. mdpi.com

The synthesis underscores the utility of classic chemical transformations in creating structurally complex molecules for research and pharmaceutical development.

Table 1: General Methodology for the Synthesis of N-Aryl Benzamides

| Method | Key Reagents | Typical Conditions | General Purpose |

|---|---|---|---|

| Acylation with Acyl Chloride | Aryl or Heteroaryl Amine, Benzoyl Chloride Derivative | Anhydrous organic solvent (e.g., DCM, Chloroform), often with a base (e.g., pyridine, triethylamine) at room temperature or under reflux. nanobioletters.comnih.gov | A high-yielding, standard method for amide bond formation. |

| Catalytic Amidation | Amine, Carboxylic Acid, Catalyst | Use of a catalyst (e.g., metal-organic framework) to facilitate direct amidation, potentially under milder conditions than traditional methods. mdpi.com | Development of more efficient and environmentally benign synthetic routes. |

Insights into Molecular Recognition and Drug Design Principles

The structure of Benzamide, N-(4-chloro-2-pyridinyl)- provides significant insights into the principles of molecular recognition, which are fundamental to rational drug design. The molecule combines several key features that can engage in specific interactions with biological macromolecules like proteins and enzymes.

The benzamide core is considered a privileged scaffold because its structural and electronic properties allow it to bind to a variety of biological targets. nih.gov Its amide linkage is a critical interaction element, capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.gov This dual capacity allows it to form strong and directional interactions within a protein's binding pocket.

The 4-chloropyridine (B1293800) moiety adds further layers of complexity and potential for interaction. The nitrogen atom in the pyridine ring acts as an additional hydrogen bond acceptor. mdpi.com The chlorine atom, beyond simply increasing molecular weight and lipophilicity, plays a crucial role in modulating the electronic character of the pyridine ring. Furthermore, chlorine atoms can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile, such as a carbonyl oxygen or an aromatic ring. This type of interaction is increasingly recognized as a significant force in ligand-receptor binding. For example, intermolecular Cl⋯O interactions have been observed in the crystal structures of related compounds, highlighting the potential for this type of bonding. nih.gov

The combination of these features in a single molecule creates a versatile platform for drug design. By modifying substituents on either the benzoyl or pyridinyl ring, medicinal chemists can fine-tune the molecule's size, shape, lipophilicity, and electronic properties to optimize its binding affinity and selectivity for a specific biological target.

Table 2: Structural Features and Their Role in Molecular Recognition

| Structural Feature | Potential Interaction Type | Significance in Drug Design |

|---|---|---|

| Amide N-H | Hydrogen Bond Donor | Forms strong, directional bonds with backbone or side-chain acceptors (e.g., C=O) in proteins. nih.gov |

| Amide C=O | Hydrogen Bond Acceptor | Interacts with hydrogen bond donors (e.g., N-H, O-H) in the target's binding site. nih.gov |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Provides an additional point of interaction to anchor the ligand in the binding pocket. mdpi.com |

| Aromatic Rings (Benzene & Pyridine) | π-π Stacking, Hydrophobic Interactions | Engages with aromatic amino acid residues (e.g., Phe, Tyr, Trp) and fits into hydrophobic pockets. nih.gov |

| Chlorine Atom | Halogen Bonding, Van der Waals Interactions, Lipophilicity Modulation | Can form specific halogen bonds with electron-rich atoms (e.g., oxygen) and enhances binding by occupying hydrophobic cavities. nih.govnih.gov |

Mentioned Compounds

Q & A

Q. What synthetic routes are recommended for preparing N-(4-chloro-2-pyridinyl)benzamide?

The synthesis typically involves multi-step reactions, including:

- Chlorination of pyridine derivatives via electrophilic aromatic substitution (e.g., using Cl₂ or SOCl₂).

- Coupling reactions between intermediates (e.g., chlorinated pyridines and benzyl halides) under basic conditions.

- Amidation using 4-chlorobenzoyl chloride or similar reagents to form the benzamide backbone . Optimization of reaction conditions (e.g., solvent, temperature) is critical for yield and purity.

Q. Which spectroscopic techniques are optimal for characterizing N-(4-chloro-2-pyridinyl)benzamide?

Key methods include:

- NMR spectroscopy (¹H, ¹³C) to confirm molecular structure and substituent positions.

- FT-IR for identifying functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- Mass spectrometry (ESI/HRMS) to verify molecular weight and fragmentation patterns .

Q. How can researchers validate the purity and identity of synthesized N-(4-chloro-2-pyridinyl)benzamide?

- HPLC or UPLC with UV detection to assess purity (>95% recommended).

- Elemental analysis (C, H, N) to confirm stoichiometry.

- Melting point determination to compare with literature values .

Q. What computational tools can predict the physicochemical properties of this compound?

- Density Functional Theory (DFT) for electronic properties and reactivity.

- Molecular dynamics simulations to study solubility and stability.

- PubChem and NIST Chemistry WebBook for experimental data validation .

Q. Which databases provide reliable crystallographic data for structural validation?

- Cambridge Structural Database (CSD) for small-molecule structures.

- Protein Data Bank (PDB) for ligand-protein interaction data (if applicable).

- NIST for thermodynamic and spectral data .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structure determination?

- Use SHELX (SHELXL/SHELXS) for refinement, leveraging its robustness in handling twinned or high-resolution data.

- Validate with ORTEP-3 for graphical representation of thermal ellipsoids and bond angles.

- Cross-check with WinGX for systematic error analysis .

Q. What strategies optimize bioactivity against bacterial targets like acps-pptase enzymes?

- Structure-activity relationship (SAR) studies to modify substituents (e.g., trifluoromethyl groups enhance bacterial membrane penetration).

- Enzyme inhibition assays (e.g., IC₅₀ determination) with recombinant acps-pptase.

- Co-crystallization with target enzymes to identify binding motifs .

Q. How can discrepancies in enzyme inhibition assay results be analyzed?

- Dose-response curves to assess reproducibility.

- Control experiments (e.g., substrate-only, inhibitor-free) to rule out assay interference.

- Molecular docking (AutoDock/Vina) to correlate inhibition potency with binding affinity .

Q. How to design derivatives for enhanced pharmacokinetics or reduced toxicity?

Q. What methodologies resolve challenges in experimental phasing for X-ray crystallography?

- SHELXC/D/E pipeline for high-throughput phasing with anomalous scattering (e.g., S-SAD).

- Density modification (e.g., solvent flattening) in PHENIX or CCP4 suites.

- Validate with CRANK2 for automated model building .

Methodological Notes

- Data Contradictions : Cross-validate spectroscopic and crystallographic data with multiple software tools (e.g., SHELX vs. Olex2) .

- Advanced Characterization : For ambiguous NOE signals in NMR, use ROESY or NOESY to confirm spatial proximity of substituents .

- Industrial Relevance : While industrial production is excluded, lab-scale synthesis protocols (e.g., flow chemistry) may be adapted from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.